molecular formula C19H22N2O4S B248374 (2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone

(2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone

Katalognummer B248374
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: XXXABJBZPIYUIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone, also known as MTSPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTSPM is a piperazine derivative that exhibits a unique chemical structure, making it a promising candidate for drug development.

Wirkmechanismus

The mechanism of action of (2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is not fully understood, but it is believed to act as a modulator of various neurotransmitters and receptors in the brain. (2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been shown to interact with the serotonin and dopamine receptors, which are involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
(2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cancer cell growth, and the regulation of immune system function. (2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

(2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone exhibits several advantages for use in lab experiments, including its high purity and stability. However, its limited solubility in water can make it challenging to work with in certain experiments. Additionally, the exact mechanism of action of (2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is not fully understood, making it difficult to predict its effects in certain experimental conditions.

Zukünftige Richtungen

There are several potential future directions for research on (2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone. One potential avenue of research is the development of (2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of (2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone and its potential therapeutic applications in various fields. Finally, clinical trials are needed to evaluate the safety and efficacy of (2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone as a potential treatment for various disorders.

Synthesemethoden

The synthesis of (2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone can be achieved through a multi-step process involving the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. The resulting compound then undergoes a reaction with piperazine and toluene-4-sulfonyl chloride to form the final product, (2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone. The synthesis of (2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been optimized to achieve high yields and purity, making it suitable for further research.

Wissenschaftliche Forschungsanwendungen

(2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and psychiatry. In cancer research, (2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has shown promising results as a potential chemotherapy agent, exhibiting cytotoxic effects on cancer cells. In neurology and psychiatry, (2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been studied for its potential as a treatment for various disorders, including depression and anxiety.

Eigenschaften

Produktname

(2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone

Molekularformel

C19H22N2O4S

Molekulargewicht

374.5 g/mol

IUPAC-Name

(2-methoxyphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C19H22N2O4S/c1-15-7-9-16(10-8-15)26(23,24)21-13-11-20(12-14-21)19(22)17-5-3-4-6-18(17)25-2/h3-10H,11-14H2,1-2H3

InChI-Schlüssel

XXXABJBZPIYUIW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.